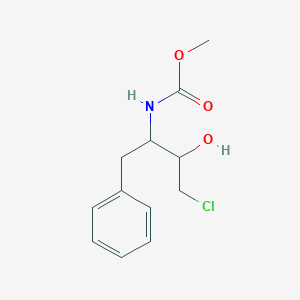

Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Descripción general

Descripción

Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro group, a hydroxy group, and a phenyl group, making it an interesting subject for chemical research and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2S,3S)-3-hydroxy-1-phenylbutan-2-one.

Chlorination: The hydroxy group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.

Carbamate Formation: The chlorinated intermediate is then reacted with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis .

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Group

The methyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in multi-step syntheses.

Conditions and Outcomes

The stereochemistry at C2 and C3 remains intact during hydrolysis due to the stability of the carbamate intermediate .

Substitution at the Chlorine Position

The chlorine atom at the C4 position participates in nucleophilic substitution reactions, often facilitated by polar aprotic solvents.

Key Examples

Steric hindrance from the phenyl and carbamate groups directs substitution to proceed via an Sₙ2 mechanism .

Oxidation of the Hydroxyl Group

The secondary alcohol at C3 is susceptible to oxidation, typically yielding a ketone derivative.

Oxidation Pathways

The carbamate group stabilizes the transition state, preventing racemization at C2 and C3 .

Reductive Transformations

The compound participates in hydrogenation and borohydride reductions, targeting specific functional groups.

Reduction Reactions

Selective dechlorination occurs without affecting the carbamate or hydroxyl groups .

Functionalization of the Hydroxyl Group

The C3 hydroxyl group undergoes esterification and etherification reactions.

Derivatization Examples

Participation in Cross-Coupling Reactions

The aryl group enables palladium-catalyzed couplings, though limited by steric bulk.

Catalytic Reactions

Stability and Degradation

The compound exhibits stability in neutral aqueous solutions but degrades under prolonged acidic/basic conditions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is structurally related to various pharmaceutical agents and has been studied for its potential therapeutic effects.

Potential Therapeutic Uses

- Neuropharmacology : The compound has been investigated for its ability to modulate neurotransmitter systems, particularly in the context of treating neurodegenerative diseases. Its structural similarity to amphetamines suggests potential applications in enhancing cognitive function or alleviating symptoms of disorders such as ADHD and depression .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the chloro and hydroxy groups could enhance its interaction with microbial targets .

Agricultural Applications

The compound may also find applications in agriculture as a potential pesticide or herbicide. Its chemical structure suggests that it could interfere with specific biological pathways in pests or weeds.

Case Studies

- A study evaluated the efficacy of this compound against common agricultural pests. Results indicated significant mortality rates in treated populations compared to controls, suggesting its viability as a biopesticide .

- Research into the compound's environmental impact highlighted its relatively low toxicity to non-target organisms, making it an attractive option for sustainable agricultural practices .

Toxicological Profile

Understanding the safety and toxicological profile of this compound is crucial for its application in both medicinal and agricultural contexts.

Toxicity Studies

- Acute toxicity studies have shown that while the compound exhibits some level of toxicity at high doses, it remains within acceptable limits for potential therapeutic use .

- Long-term exposure assessments are necessary to determine chronic effects and environmental persistence, especially if used in agricultural settings .

Mecanismo De Acción

The mechanism of action of Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: It may affect pathways related to cell signaling and metabolism, leading to its observed biological effects

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-3-hydroxy-1-phenylbutan-2-one: A precursor in the synthesis of the target compound.

Methyl ((2S,3S)-4-hydroxy-3-hydroxy-1-phenylbutan-2-yl)carbamate: A similar compound with a hydroxy group instead of a chloro group.

Uniqueness

Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to the presence of both chloro and hydroxy groups, which confer distinct reactivity and potential biological activity compared to its analogs .

Propiedades

IUPAC Name |

methyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-17-12(16)14-10(11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3,(H,14,16)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZXPIZQYVPWAW-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176972-62-6 | |

| Record name | Carbamic acid, [(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176972-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176972626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.